REACTION_CXSMILES
|
[NH3:1].O[C:3]([CH3:10])([CH2:6][CH:7]([CH3:9])[CH3:8])[C:4]#[N:5]>O>[NH2:1][C:3]([CH3:10])([CH2:6][CH:7]([CH3:9])[CH3:8])[C:4]#[N:5]
|
Name
|
|
Quantity
|
7 mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C#N)(CC(C)C)C
|
Name
|
300
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
44 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled in a wetted wall tower under the following conditions
|
Type
|
CUSTOM
|
Details
|
Temperature of the heating portion 25° C.
|
Type
|
CUSTOM
|
Details
|
in the heating portion 1 minute or less
|
Type
|
DISTILLATION
|
Details
|
were thus distilled off
|
Type
|
CUSTOM
|
Details
|
purified 2-amino-2,4-dimethylpentanonitrile
|
Type
|
CUSTOM
|
Details
|
was withdrawn from the bottom
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)(CC(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |